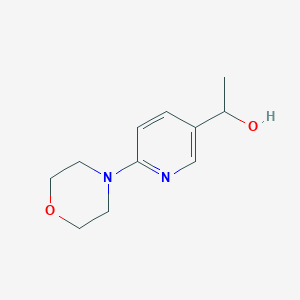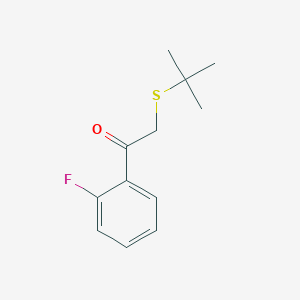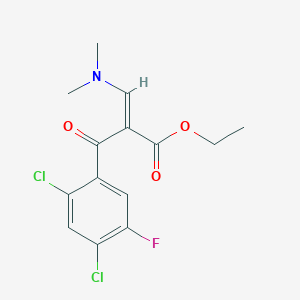
Methyl 6-(dibromomethyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(dibromomethyl)nicotinate: is an organic compound with the molecular formula C8H7Br2NO2. It is a derivative of nicotinic acid, where the hydrogen atoms on the methyl group at the 6-position of the pyridine ring are replaced by bromine atoms. This compound is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(dibromomethyl)nicotinate typically involves the bromination of methyl nicotinate. One common method includes the following steps:
Starting Material: Methyl nicotinate is used as the starting material.
Bromination: The methyl group at the 6-position is brominated using bromine (Br2) in the presence of a suitable solvent like glacial acetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions to ensure selective bromination, resulting in the formation of this compound.
Industrial Production Methods: For industrial-scale production, the process involves similar steps but is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-(dibromomethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The dibromomethyl group can be reduced to a methyl group using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of new derivatives with different functional groups.
Reduction: Formation of Methyl 6-methylnicotinate.
Oxidation: Formation of carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 6-(dibromomethyl)nicotinate is used as a building block in the synthesis of various heterocyclic compounds. Its unique reactivity due to the presence of bromine atoms makes it valuable in constructing complex organic molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmacologically active molecules. It is used in the development of drugs targeting specific biological pathways .
Industry: The compound finds applications in the production of agrochemicals, such as pesticides and herbicides. Its reactivity allows for the creation of novel compounds with enhanced efficacy .
Mecanismo De Acción
The mechanism of action of Methyl 6-(dibromomethyl)nicotinate involves its interaction with specific molecular targets. The bromine atoms in the compound facilitate electrophilic substitution reactions, allowing it to modify biological molecules. This reactivity is harnessed in drug development to create compounds that can interact with enzymes or receptors, modulating their activity .
Comparación Con Compuestos Similares
Methyl 6-bromonicotinate: A similar compound with a single bromine atom at the 6-position.
Methyl nicotinate: The parent compound without any bromine atoms.
Uniqueness: Methyl 6-(dibromomethyl)nicotinate is unique due to the presence of two bromine atoms, which significantly enhances its reactivity compared to its mono-brominated or non-brominated counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and drug development .
Propiedades
Fórmula molecular |
C8H7Br2NO2 |
|---|---|
Peso molecular |
308.95 g/mol |
Nombre IUPAC |
methyl 6-(dibromomethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)5-2-3-6(7(9)10)11-4-5/h2-4,7H,1H3 |
Clave InChI |
LTQPTZCKCBJVET-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(C=C1)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13655766.png)
![8-Fluoroimidazo[1,2-c]pyrimidine](/img/structure/B13655770.png)

![4-(Furan-2-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B13655782.png)


![(19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B13655795.png)


![[3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate](/img/structure/B13655823.png)
